2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Catalog No.
S3097478
CAS No.
1105240-07-0
M.F
C21H25N5O2
M. Wt
379.464
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-p...

CAS Number

1105240-07-0

Product Name

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

IUPAC Name

2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide

Molecular Formula

C21H25N5O2

Molecular Weight

379.464

InChI

InChI=1S/C21H25N5O2/c1-4-9-22-18(27)12-25-21(28)20-17(19(24-25)15-6-7-15)11-23-26(20)16-8-5-13(2)14(3)10-16/h5,8,10-11,15H,4,6-7,9,12H2,1-3H3,(H,22,27)

InChI Key

ISQFDALTUFJCCY-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=C(C=C3)C)C)C(=N1)C4CC4

Solubility

not available

The compound 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a synthetic organic molecule notable for its intricate structure and potential pharmacological properties. It belongs to the class of pyrazolo[3,4-d]pyridazines, which are recognized for their diverse biological activities, including anti-inflammatory and analgesic effects. The molecular formula of this compound is C26H27N5O2C_{26}H_{27}N_{5}O_{2}, with a molecular weight of approximately 441.5 g/mol .

The chemical behavior of this compound can be characterized by its ability to undergo various reactions typical of amides and heterocyclic compounds. The presence of the pyrazolo[3,4-d]pyridazine moiety allows for potential nucleophilic substitutions and cyclization reactions. Additionally, the acetamide functional group may participate in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities. These include:

  • Anti-inflammatory effects: Potential modulation of inflammatory pathways.
  • Analgesic properties: Similar compounds have shown effectiveness in pain relief models.
  • Antitumor activity: Some derivatives have been explored for their ability to inhibit cancer cell proliferation.

The specific biological activity of 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide requires further empirical studies to elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of this compound typically involves multiple synthetic steps. Common methods include:

  • Microwave-assisted synthesis: This method enhances reaction rates and yields by utilizing microwave energy.
  • Solvent-free conditions: These conditions promote greener chemistry by reducing solvent waste.
  • Multi-step synthesis: Starting from simpler precursors, various reactions such as cyclization and functional group modifications are employed to construct the final product.

Detailed protocols for synthesizing this compound can be found in specialized chemical literature focusing on pyrazolo[3,4-d]pyridazine derivatives .

This compound may have several applications in medicinal chemistry due to its potential therapeutic properties. Possible applications include:

  • Development of new anti-inflammatory drugs.
  • Exploration as an analgesic agent.
  • Investigating its use in cancer treatment protocols.

Further research into its efficacy and safety profiles is essential for clinical applications.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Binding affinity studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Metabolic studies: Understanding how the compound is metabolized in biological systems.
  • Synergistic effects: Evaluating interactions with other pharmaceutical agents that may enhance or inhibit its activity.

These studies will provide insights into the therapeutic potential and safety of 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide .

Several compounds share structural similarities with 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide. Here are a few notable examples:

Compound NameCAS NumberKey Features
2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methylphenyl)acetamide1105239-92-6Similar structure with different substituents that may influence biological activity.
2-(4-cyclopropyl-1-(3-chlorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide1105239-61-9Contains a chlorine substituent that may alter pharmacological properties compared to the target compound.
6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine871700-28-6Different core structure but shares cyclopropyl moiety; potential for similar biological activities.

These compounds highlight the uniqueness of 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide while also emphasizing the diverse possibilities within this chemical class .

XLogP3

2.9

Dates

Modify: 2023-08-18

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